2-methyl-7-nitro-9H-fluorene
Description
Properties
IUPAC Name |
2-methyl-7-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9-2-4-13-10(6-9)7-11-8-12(15(16)17)3-5-14(11)13/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVBSCDYFOVQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148410 | |
| Record name | 9H-Fluorene, 2-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108100-28-3 | |
| Record name | 9H-Fluorene, 2-methyl-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, 2-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-nitro-9H-fluorene typically involves nitration of 2-methylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, acidic conditions.
Substitution: Electrophilic reagents, varying temperatures, and solvents depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
2-methyl-7-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other fluorene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The nitro group is often a key functional group in bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-methyl-7-nitro-9H-fluorene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 2-methyl-7-nitro-9H-fluorene with analogous fluorene derivatives:
Spectroscopic and Electronic Properties
- NMR Data: Methyl groups in 2-methyl derivatives show characteristic ¹H NMR signals at δ 2.3–2.5 ppm (singlet) . Nitro groups induce deshielding in adjacent protons, shifting ¹H NMR signals upfield (e.g., δ 8.2–8.5 ppm for aromatic protons near NO₂) .
- UV-Vis Absorption :
- Nitro-substituted fluorenes exhibit absorption maxima at 350–400 nm due to n→π* transitions, while alkylated derivatives (e.g., 9,9-dioctyl) show redshifted absorption from extended conjugation .
Biological Activity
Overview
2-Methyl-7-nitro-9H-fluorene is an organic compound belonging to the fluorene family, characterized by a methyl group at the second position and a nitro group at the seventh position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is particularly significant as it is often associated with bioactive compounds.
- IUPAC Name : this compound
- Molecular Formula : C14H11N O2
- CAS Number : 108100-28-3
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. These interactions may disrupt normal cellular functions, leading to therapeutic effects. The compound's mechanism may involve targeting specific enzymes or receptors, which is critical in its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized fluorene derivatives, some showed remarkable activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of selected compounds derived from fluorene:
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| 5g | 10 | S. aureus |
| 5h | 11 | S. aureus |
| 5j | 10 | E. coli |
| 5k | 8 | P. aeruginosa |
These findings suggest that the incorporation of the nitro group enhances the compound's ability to inhibit bacterial growth compared to other derivatives lacking this functional group .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. In vitro assays demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). A comparative analysis with Taxol, a standard chemotherapeutic agent, revealed that certain fluorene derivatives exhibited comparable or superior efficacy against these cancer cell lines.
Case Study: Fluorene Derivatives Against Cancer
In a recent study, several fluorene-based compounds were synthesized and evaluated for their anticancer activity. The results indicated that:
- Compounds with the fluorene structure exhibited higher cytotoxicity against cancer cells compared to traditional treatments.
- The mechanism involved inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both cancerous and bacterial cells, making it a dual-target for drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Nitrofluorene | Lacks methyl group; different reactivity | Moderate antimicrobial |
| 2-Methylfluorene | Lacks nitro group; less reactive | Limited biological activity |
| 9H-Fluorene | Parent compound; serves as a starting material | Minimal biological activity |
The presence of both methyl and nitro groups in this compound confers distinct chemical properties that enhance its reactivity and biological activity compared to its analogs.
Q & A
Q. What are the recommended methods for synthesizing 2-methyl-7-nitro-9H-fluorene, and how does the nitro group's position influence regioselectivity?
Methodological Answer: Synthesis typically involves nitration of 2-methyl-9H-fluorene using mixed acids (HNO₃/H₂SO₄). Regioselectivity at the 7-position is influenced by steric and electronic effects of the methyl group at C2. For example, the methyl group directs nitration to the para position (C7) via electron-donating effects, as observed in analogous nitrofluorene derivatives . Post-reaction purification via column chromatography or HPLC (≥98% purity) is critical to isolate the desired isomer .
Q. How can NMR and mass spectrometry reliably confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The methyl group at C2 appears as a singlet (~δ 2.4 ppm), while aromatic protons exhibit splitting patterns consistent with nitro group deshielding.
- MS : Molecular ion peaks at m/z 211 (C₁₃H₉NO₂) align with theoretical molecular weight . High-resolution MS (HRMS) further validates isotopic patterns.
- Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for nitrofluorene derivatives .
Intermediate Research Questions
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can GC-MS or HPLC-MS address them?
Methodological Answer: Impurities such as unreacted 2-methylfluorene or dinitro byproducts require separation via:
Q. How do computational models (e.g., DFT) predict the electronic effects of nitro and methyl substituents on 9H-fluorene’s reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- The nitro group at C7 increases electron-withdrawing effects, lowering HOMO energy and enhancing electrophilic substitution resistance.
- Methyl at C2 induces steric hindrance, destabilizing planar conformations. Compare with thermodynamic data from NIST (ΔfH° = [experimental value pending]) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for nitro-substituted fluorenes?
Methodological Answer:
- Use single-crystal X-ray diffraction (SHELX refinement) to determine precise geometry. For example, compare C-NO₂ bond lengths in this compound with literature values for 2-nitrofluorene (1.48 Å vs. 1.45 Å) .
- Address outliers via Hirshfeld surface analysis to identify intermolecular interactions affecting crystallographic parameters .
Q. What strategies mitigate conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects) in studies of nitrofluorene derivatives?
Methodological Answer:
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate cytotoxic thresholds from antimicrobial activity.
- Metabolic Profiling : Incubate compounds with liver microsomes to assess stability; unstable metabolites may yield false negatives .
- Contradiction Framework : Apply TRIZ-based contradiction analysis to prioritize variables (e.g., solubility vs. membrane permeability) .
Safety and Environmental Considerations
Q. What precautions are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal contact/inhalation.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
- Ecotoxicity : Refer to EPA fluorene analogs’ bioaccumulation factors (BCF = 1.2–3.5) to assess environmental risk .
Data Reproducibility and Standards
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Standardized Protocols : Document nitration reaction conditions (temperature, stoichiometry) and purification steps.
- Reference Materials : Cross-check melting points and spectral data with NIST entries (CAS 607-57-8 for nitrofluorene analogs) .
- Open Data : Deposit crystallographic data in public repositories (e.g., CCDC) using SHELXL refinement parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
